Zinc tetrabenzylpyridoporphyrin
Description
Zinc tetrabenzylpyridoporphyrin is a metalloporphyrin derivative characterized by a central zinc ion coordinated within a porphyrin macrocycle functionalized with four benzylpyridyl groups at the meso-positions. This compound combines the electronic properties of the porphyrin π-system with steric and electronic modifications introduced by the benzylpyridyl substituents. The rigid yet flexible porphyrin core enables applications in optoelectronics, catalysis, and materials science, while the substituents modulate solubility, stability, and intermolecular interactions .
Structural studies of analogous zinc porphyrins reveal that meso-substituents induce distortions in the macrocycle’s planarity but preserve the conjugated π-system’s integrity. Density functional theory (DFT) calculations corroborate experimental findings, showing that even twisted geometries retain electronic stability, critical for photophysical and redox applications .
Properties
CAS No. |
146190-75-2 |
|---|---|
Molecular Formula |
C68H52N8Zn+4 |
Molecular Weight |
1046.6 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C68H52N8.Zn/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51;/h1-44H,45-48H2;/q2*+2 |
InChI Key |
AVWKQAFXQBZFHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2] |
Synonyms |
zinc tetrabenzylpyridoporphyrin ZnTBzPyP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Zinc tetrabenzylpyridoporphyrin is distinguished from other metalloporphyrins by its benzylpyridyl substituents, which introduce steric bulk and π-π interactions. Comparative structural data from DFT studies highlight the following trends:
Electrochemical Behavior
Redox potentials are influenced by substituent electronic effects. Comparative studies of tetrapyrrolic macrocycles show:
Thermal and Mesogenic Properties
Compared to phthalocyanines and alkyl-substituted porphyrins, benzylpyridyl groups enhance thermal stability but reduce mesophase formation due to steric hindrance:
Metal Center Effects
Replacing zinc with cobalt or other metals alters redox activity and ligand-binding properties:
| Metal Center | Compound Type | First Reduction Potential (V) | Mesophase Stability (ΔT, °C) | Reference |
|---|---|---|---|---|
| Zn | Tetrabenzylpyridoporphyrin | –0.30 | 20–30 | |
| Co | Tetrabenzylpyridoporphyrin | –0.10 | 10–20 |
Cobalt’s stronger Lewis acidity shifts reduction potentials positively but reduces mesophase stability due to increased rigidity .
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